8-Ethynylquinoline
Overview
Description
8-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da . It is used for research purposes.
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives, which are similar to 8-Ethynylquinoline, has been extensively studied . These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The synthesis of these derivatives involves various strategies and techniques, including the reaction of 8-hydroxyquinoline with different reagents .
Molecular Structure Analysis
8-Ethynylquinoline is a bicyclic compound that consists of a pyridine ring fused to a phenol . The structure of this compound has been confirmed using various spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions of 8-Hydroxyquinoline derivatives have been investigated . These compounds can undergo various reactions, including precipitation reactions . The reaction mechanisms and products depend on the specific reagents and conditions used .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Hydroxyquinoline derivatives have been studied . These compounds have diverse biological properties and can be used in various applications, including as treatments for bacterial infection, Alzheimer’s disease, and cancer .
Scientific Research Applications
Therapeutic Applications in Malaria : 8-Aminoquinolines, a class related to 8-Ethynylquinoline, have been revolutionary in the treatment of latent malaria. Drugs like primaquine and tafenoquine, belonging to this class, are pivotal in malaria therapy, despite their limitations due to hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients (Baird, 2019).
Antimicrobial and Anticancer Activities : 8-Hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds, due to their pharmacological properties, are being explored for developing potent drugs with efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).
Potential in Alzheimer's Disease Treatment : 8-Hydroxyquinolines, specifically 2-substituted derivatives, are proposed for Alzheimer's disease treatment. Their ability to chelate metal ions and interact with amyloid-β peptide suggests their potential in neuroprotection and neuroregeneration (Kenche et al., 2013).
Broad Spectrum of Medicinal Properties : 8-Hydroxyquinoline and its derivatives, due to their metal chelation properties, are potent candidates for treating various diseases like cancer, HIV, and neurodegenerative disorders. Their significant biological activities draw the attention of medicinal chemists for developing new therapeutic agents (Gupta, Luxami, & Paul, 2021).
Antifungal Applications : 8-Hydroxyquinoline derivatives have shown effective antifungal properties against Candida spp. and dermatophytes. Their ability to damage fungal cell walls and compromise cytoplasmic membranes makes them promising for developing new antifungal drugs (Pippi et al., 2018).
Diverse Pharmacological Potential : 8-Hydroxyquinoline derivatives are recognized as "privileged structures" in drug discovery due to their ability to bind to various targets with high affinities. They have diverse biological properties including antineurodegenerative, anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities (Song et al., 2015).
Safety And Hazards
Future Directions
The future directions for the research and development of 8-Hydroxyquinoline derivatives are promising . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could be used for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
8-ethynylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFDEMENCIDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693485 | |
Record name | 8-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethynylquinoline | |
CAS RN |
103987-81-1 | |
Record name | 8-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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